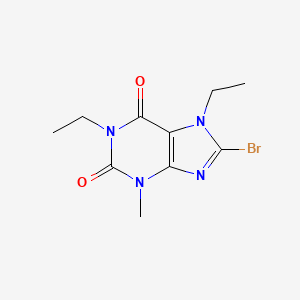
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
説明
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BW A759U, is a synthetic purine derivative that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to caffeine, a well-known stimulant, and has been shown to have a range of effects on the central nervous system.
作用機序
The exact mechanism of action of 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it is believed to work by inhibiting the breakdown of cyclic AMP, a molecule that plays a key role in intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a range of effects on the central nervous system. These include increased dopamine release, increased alertness and wakefulness, and improved cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its well-established synthetic route, which allows for large-scale production. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the compound's potential therapeutic applications are still being explored, which means that there is a lot of uncertainty around its potential use in clinical settings.
将来の方向性
There are several potential future directions for research on 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, this compound may have applications in the treatment of other conditions that affect the central nervous system, such as depression and anxiety.
Another potential future direction for research is the development of new synthetic routes for this compound. While there are several established methods for synthesizing 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, there may be more efficient or cost-effective methods that have yet to be discovered.
Overall, 8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound with a range of potential therapeutic applications. While there is still much to learn about its mechanism of action and potential uses, ongoing research is likely to shed more light on its properties and potential benefits.
科学的研究の応用
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for Parkinson's disease. Studies have shown that this compound can increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease.
特性
IUPAC Name |
8-bromo-1,7-diethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-4-14-6-7(12-9(14)11)13(3)10(17)15(5-2)8(6)16/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJFTCWWMJGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,7-diethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2,4-difluorophenyl)urea](/img/structure/B3400694.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400699.png)
![3-(4-chlorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B3400702.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400713.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400721.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
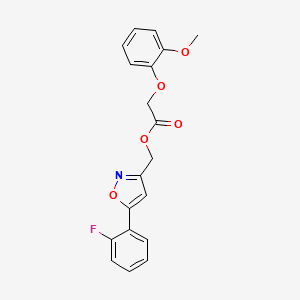
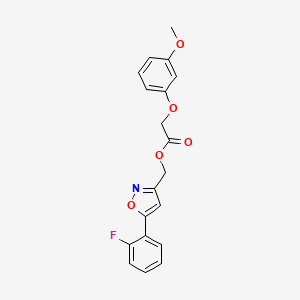
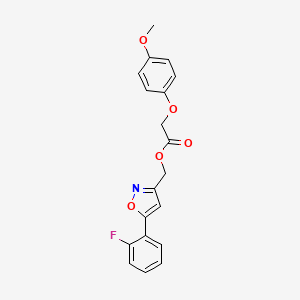
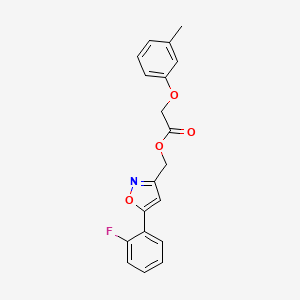
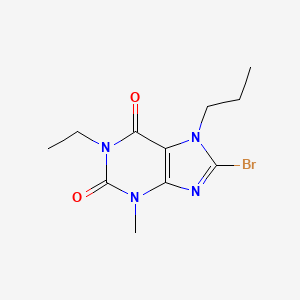
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)
![N-(3-fluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400781.png)